![molecular formula C11H17ClO3S B13635218 1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)
1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H17ClO3S. It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a sulfonyl chloride group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 5-oxaspiro[3.4]octane, through a cyclization reaction. This can be achieved by reacting a suitable diol with a dehydrating agent under acidic conditions.
Introduction of the Cyclopropane Ring: The spirocyclic intermediate is then subjected to a cyclopropanation reaction using a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the cyclopropane-containing intermediate with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like H2O2 or KMnO4 in aqueous or organic solvents.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
科学的研究の応用
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Material Science: Utilized in the preparation of functional materials, such as polymers and surfactants, due to its reactive sulfonyl chloride group.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic functional groups (e.g., amines, thiols). The resulting modifications can alter the function and activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
{5-oxaspiro[2.5]octan-6-yl}methanamine hydrochloride: A structurally related compound with a different functional group (amine instead of sulfonyl chloride).
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Another spirocyclic compound with a different functional group (ketone instead of sulfonyl chloride).
Uniqueness
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its combination of a spirocyclic structure and a highly reactive sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and various scientific research applications.
特性
分子式 |
C11H17ClO3S |
|---|---|
分子量 |
264.77 g/mol |
IUPAC名 |
1-(5-oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H17ClO3S/c12-16(13,14)11(6-7-11)8-9-2-5-10(15-9)3-1-4-10/h9H,1-8H2 |
InChIキー |
RBZZRNXBVQWKQF-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CCC(O2)CC3(CC3)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


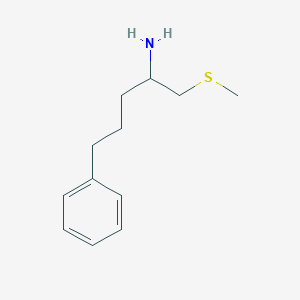
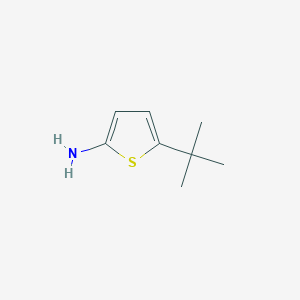
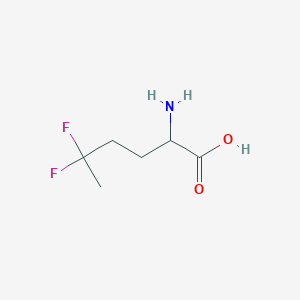
![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
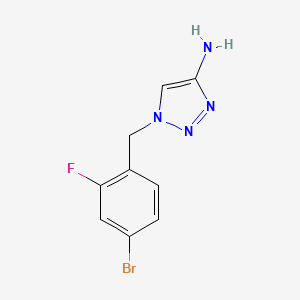
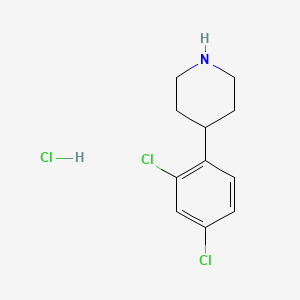
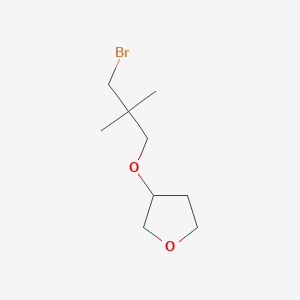



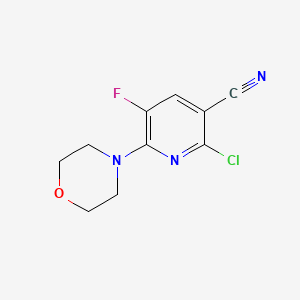

![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)

